(R)-CCG-1423

Description

Properties

IUPAC Name |

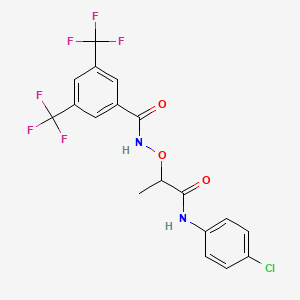

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMXVSGJIDFLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369392 | |

| Record name | CCG-1423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285986-88-1 | |

| Record name | CCG-1423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-1423 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-CCG-1423: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CCG-1423 is a small molecule inhibitor that has garnered significant attention for its potent and specific effects on the RhoA (Ras homolog gene family, member A) signaling pathway. This pathway is a critical regulator of a multitude of cellular processes, including gene transcription, cell proliferation, migration, and apoptosis. Dysregulation of the RhoA pathway is implicated in various pathologies, most notably cancer metastasis and fibrosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its primary targets, the downstream consequences of its inhibitory action, and the experimental evidence that underpins our current understanding.

Core Mechanism of Action: Targeting the MRTF-A/SRF Transcriptional Axis

The primary mechanism of action of CCG-1423 involves the disruption of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) transcriptional co-activation complex.[1][2][3][4] Mechanistic studies have revealed that CCG-1423 acts downstream of RhoA activation and actin polymerization.[1][2]

The key molecular target of CCG-1423 is MRTF-A.[5][6][7] Specifically, CCG-1423 directly binds to the N-terminal basic domain (NB) of MRTF-A, which functions as its nuclear localization signal (NLS).[5][6][7] This interaction sterically hinders the binding of MRTF-A to the importin α/β1 heterodimer, a crucial step for the nuclear translocation of MRTF-A.[5][6][7] By preventing the nuclear import of MRTF-A, CCG-1423 effectively sequesters it in the cytoplasm, thereby inhibiting its ability to co-activate SRF-mediated gene transcription.[5][6][8]

It is important to note that the S-isomer of CCG-1423 exhibits a modestly but significantly higher inhibitory effect on MRTF-A mediated cellular events compared to the R-isomer.[5][6] This stereospecificity is correlated with a higher binding affinity of the S-isomer for MRTF-A.[5][6]

The inhibitory effect of CCG-1423 is specific to the MKL/SRF-dependent transcriptional activation, as it does not affect transcription induced by SRF-VP16 or GAL4-VP16 fusion proteins.[1][4] This indicates that CCG-1423 does not interfere with the DNA binding of SRF itself but rather with the recruitment or function of its coactivator, MRTF-A.[1][4]

Broader and Alternative Mechanisms of Action

While the inhibition of MRTF-A nuclear import is the most well-established mechanism, emerging evidence suggests that CCG-1423 may have additional molecular targets and broader cellular effects.

-

MICAL-2: CCG-1423 has been shown to bind to MICAL-2, an atypical actin-regulatory protein.[5][6] This interaction could indirectly affect nuclear actin dynamics, which in turn regulate MRTF-A activity.[9]

-

Pirin: Affinity isolation-based target identification efforts have identified pirin, an iron-dependent cotranscription factor, as a molecular target for the CCG-1423 series of compounds.[10]

-

Global Transcription: Recent studies suggest that CCG-1423 and its derivatives can have a more global effect on transcription by reducing RNA polymerase II elongation.[11][12][13]

Signaling Pathway

The following diagram illustrates the canonical RhoA/MRTF-A/SRF signaling pathway and the inhibitory point of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]

- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

(R)-CCG-1423 Rho Pathway Inhibitor: A Technical Guide for Researchers

(R)-CCG-1423 is a potent and specific small molecule inhibitor of the Rho-associated protein kinase (ROCK)/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway. This guide provides an in-depth overview of its mechanism of action, key experimental data, and detailed protocols for its application in research settings.

Introduction

The Rho family of small GTPases, particularly RhoA, are critical regulators of the actin cytoskeleton and play a pivotal role in a multitude of cellular processes, including cell migration, proliferation, and gene transcription. Dysregulation of the Rho signaling pathway is implicated in various pathological conditions, most notably cancer metastasis and fibrosis. This compound has emerged as a valuable chemical probe to investigate the intricacies of this pathway and as a potential therapeutic lead. It acts downstream of RhoA, specifically targeting the transcriptional activation mediated by the MRTF-A/SRF complex.

Chemical Properties

This compound is the (R)-enantiomer of the compound CCG-1423. It is important to note that studies have shown the (S)-enantiomer of CCG-1423 to be more biologically active in inhibiting MRTF-A/SRF-mediated cellular events[1][2]. However, this compound is still widely used as a tool compound for studying the Rho pathway.

| Property | Value |

| IUPAC Name | N-(2-((4-chlorophenyl)amino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide |

| CAS Number | 285986-88-1 (for racemic) |

| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃ |

| Molecular Weight | 454.75 g/mol |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its inhibitory effect on the Rho signaling cascade at the level of transcriptional regulation. The canonical pathway involves the activation of RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A forms a complex with SRF, a MADS-box transcription factor, to drive the expression of target genes containing the serum response element (SRE) in their promoters. These target genes are often involved in cytoskeletal dynamics, cell adhesion, and migration.

This compound is understood to disrupt this process by interfering with the nuclear accumulation of MRTF-A and/or its functional interaction with SRF, thereby preventing the transcription of SRF target genes[3][4][5].

Quantitative Data

The following table summarizes the reported inhibitory concentrations (IC50) of CCG-1423 in various assays and cell lines. It is important to note that the (R)-enantiomer-specific data is limited in the public domain, and much of the reported data is for the racemic mixture.

| Assay / Cell Line | IC50 | Reference |

| Rho-pathway selective SRE-luciferase reporter | 1.5 µM | [3] |

| LPA-stimulated DNA synthesis in PC-3 cells | ~1 µM | [4] |

| Growth of RhoC-overexpressing A375M2 melanoma cells | < 1 µM | [4] |

| Growth of PC-3 prostate cancer cells (with LPA) | 1 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the transcriptional activity of the MRTF-A/SRF complex.

Materials:

-

Cells (e.g., HEK293T, NIH3T3, or a cancer cell line of interest)

-

SRE-luciferase reporter plasmid (containing multiple SRE sites upstream of a luciferase gene)

-

Control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

Inducer of the Rho pathway (e.g., serum, LPA, or constitutively active RhoA plasmid)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.

-

Induction: Add the Rho pathway inducer (e.g., 10% FBS or 10 µM LPA) to the wells and incubate for an additional 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the induced vehicle control.

Western Blotting for Rho Pathway Proteins

Western blotting is used to assess the protein levels of key components of the Rho pathway.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RhoA, anti-MRTF-A, anti-SRF, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Transwell Cell Migration Assay

This assay measures the effect of this compound on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (typically with 8 µm pores)

-

24-well plates

-

Cells of interest

-

Serum-free medium

-

Chemoattractant (e.g., FBS, specific growth factors)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Add the cell suspension, pre-treated with various concentrations of this compound or vehicle, to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell type).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol and then stain with crystal violet.

-

Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view.

-

Data Analysis: Calculate the average number of migrated cells per field and normalize to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complexities of the Rho/MRTF/SRF signaling pathway. Its ability to specifically inhibit this pathway at the level of transcription makes it a powerful reagent for studying cellular processes regulated by actin dynamics and for exploring potential therapeutic strategies in diseases characterized by aberrant Rho signaling. Careful experimental design and adherence to detailed protocols, such as those outlined in this guide, are crucial for obtaining robust and reproducible data.

References

- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

(R)-CCG-1423: A Technical Guide to its Inhibition of MRTF-A/SRF-Mediated Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor, (R)-CCG-1423, and its role in the modulation of Myocardin-Related Transcription Factor-A (MRTF-A) and Serum Response Factor (SRF) mediated gene transcription. This pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell migration, and fibrosis, making it a significant target for therapeutic intervention in various diseases such as cancer and fibrotic disorders. This document details the mechanism of action of this compound, presents its pharmacological data, outlines key experimental protocols for its study, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

The MRTF-A/SRF signaling pathway is a key mechanotransduction cascade that translates changes in actin cytoskeletal dynamics into transcriptional responses. This pathway is integral to a host of physiological and pathological processes. Pathological activation of this pathway is implicated in the progression of various diseases, including fibrosis and cancer metastasis.[1][2] this compound is a potent and specific small molecule inhibitor of this pathway, acting downstream of RhoA activation.[3][4] It has emerged as a valuable tool for dissecting the roles of MRTF-A/SRF signaling and as a lead compound for the development of novel therapeutics.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the MRTF-A/SRF signaling pathway by preventing the nuclear translocation of MRTF-A.[5] Under basal conditions, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin).[2] Upon RhoA activation, which can be triggered by various upstream signals such as lysophosphatidic acid (LPA) and transforming growth factor-beta (TGF-β), actin polymerization is stimulated.[3][6] This leads to a depletion of the cytoplasmic G-actin pool, causing the dissociation of G-actin from MRTF-A. Freed from G-actin, MRTF-A exposes a nuclear localization signal (NLS) and translocates to the nucleus. Inside the nucleus, MRTF-A acts as a transcriptional co-activator by binding to SRF, a MADS-box transcription factor. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of genes involved in cytoskeletal organization, cell motility, and extracellular matrix production.[7]

This compound is believed to directly or indirectly interfere with the interaction between MRTF-A and the nuclear import machinery, thereby preventing its accumulation in the nucleus and subsequent activation of SRF-mediated transcription.[7]

Signaling Pathway

The signaling pathway leading to MRTF-A/SRF activation and its inhibition by this compound is depicted below.

Caption: MRTF-A/SRF Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound and its racemic form has been quantified in various assays. The following table summarizes key pharmacological data.

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| CCG-1423 | Rho-pathway selective serum response element-luciferase reporter | PC-3 | 1.5 µM | [8] |

| CCG-1423 | LPA-induced DNA synthesis | PC-3 | < 1 µM | [3] |

| CCG-1423 | Inhibition of cell growth (LPA-stimulated) | PC-3 | ~1 µM | [8] |

| CCG-1423 | Inhibition of RhoC-overexpressing melanoma cell growth | A375M2, SK-Mel-147 | nanomolar range | [3] |

Experimental Protocols

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the transcriptional activity of the MRTF-A/SRF pathway and assessing the inhibitory potential of compounds like this compound.

Materials:

-

HEK293 or other suitable cell line

-

SRE-luciferase reporter plasmid (containing multiple copies of the SRE upstream of a luciferase gene)

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with a serum-free medium to starve the cells for 16-24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with an agonist of the RhoA pathway (e.g., 10% Fetal Bovine Serum or 10 µM LPA) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the SRE-luciferase activity to the control luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.

MRTF-A Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the subcellular localization of MRTF-A.

Materials:

-

Fibroblasts or other adherent cells

-

This compound

-

Stimulus (e.g., TGF-β or LPA)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against MRTF-A

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate.

-

Once attached, starve the cells in a serum-free medium for 16-24 hours.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with the desired agonist for the appropriate time (e.g., 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-MRTF-A antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells per condition.

Western Blotting for MRTF-A and SRF Target Genes

This technique is used to measure the protein levels of MRTF-A, SRF, and their downstream targets.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MRTF-A, anti-SRF, anti-α-SMA, anti-CTGF)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental and Logical Workflows

High-Throughput Screening for MRTF-A/SRF Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign. The general workflow for such a screen is outlined below.

Caption: High-Throughput Screening Workflow for MRTF-A/SRF Inhibitors.

Logical Flow for Validating this compound as an MRTF-A/SRF Inhibitor

The validation of a hit compound like this compound follows a logical progression of experiments to confirm its mechanism of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

(R)-CCG-1423: A Technical Guide to a Rho/MRTF/SRF Pathway Inhibitor

CAS Number: 285986-88-1

This technical guide provides an in-depth overview of (R)-CCG-1423, a potent and specific small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the experimental application and mechanism of action of this compound.

Core Concepts and Mechanism of Action

This compound is a valuable chemical probe for studying cellular processes regulated by the Rho family of small GTPases, which are pivotal in signal transduction pathways controlling cell proliferation, migration, and gene expression. The compound's primary mechanism of action is the inhibition of the transcriptional activity mediated by the MRTF/SRF complex.

The RhoA signaling cascade is initiated by various extracellular stimuli, leading to the activation of RhoA. This activation promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A (also known as MKL1) is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, caused by F-actin polymerization, liberates MRTF-A, allowing it to translocate into the nucleus.

Once in the nucleus, MRTF-A acts as a transcriptional co-activator for SRF, a MADS-box transcription factor. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of genes involved in cytoskeletal dynamics, cell adhesion, and proliferation.

This compound exerts its inhibitory effect by preventing the nuclear accumulation of MRTF-A. Mechanistic studies suggest that CCG-1423 binds to the N-terminal basic domain of MRTF-A, which contains the nuclear localization signal (NLS). This interaction likely masks the NLS, thereby inhibiting its recognition by importin-α/β and subsequent nuclear import. By sequestering MRTF-A in the cytoplasm, this compound effectively uncouples RhoA signaling from SRF-mediated gene transcription.

Quantitative Data

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Biological Activity of this compound

| Assay Type | Cell Line | Stimulus/Condition | IC50 / Effective Concentration | Reference |

| SRE.L Luciferase Reporter | PC-3 | Gα13Q226L | ~1-5 µM | [1] |

| SRE.L Luciferase Reporter | PC-3 | - | 1.5 µM | [2] |

| DNA Synthesis (BrdU) | PC-3 | 100 µM LPA | <1 µM | [1][3] |

| Cell Growth | PC-3 | 30 µM LPA | ~1 µM | [2] |

| Cell Growth | A375M2 (High RhoC) | 30 µM LPA | Nanomolar range | [3] |

| Cell Growth | SK-Mel-147 (High RhoC) | 30 µM LPA | Nanomolar range | [3] |

| Cell Growth | A375 (Low RhoC) | 30 µM LPA | Less active | [3] |

| Cell Growth | SK-Mel-28 (Low RhoC) | 30 µM LPA | Less active | [3] |

| Apoptosis | A375M2 vs A375 | 3 µM CCG-1423 for 25h | Selective stimulation in A375M2 | [2] |

| Cell Invasion (Matrigel) | PC-3 | - | 10 µM (71% inhibition) | [2] |

| Cord Formation | HmVEC | - | Significant reduction at ≥1 µM |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| High-Fat Diet-fed Mice | 0.15 mg/kg, i.p. daily for 2 weeks | Improved glucose tolerance and reduced insulin levels | [2] |

| Mouse Model | Single intraperitoneal administration | Reached maximal concentration in plasma and brain at 0.5h, maintained for up to 15h | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

RhoA-Mediated SRF-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of SRF in response to RhoA pathway activation.

Materials:

-

PC-3 cells

-

SRE.L (Serum Response Element-Luciferase) reporter plasmid (lacking ternary complex factor binding sites)

-

Constitutively active Gα13Q226L expression plasmid

-

pRL-TK (Renilla luciferase) plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed PC-3 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the SRE.L reporter plasmid, the Gα13Q226L expression plasmid, and the pRL-TK plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio would be 30 ng SRE.L, 1 ng Gα13Q226L, and 7 ng pRL-TK per well.[1]

-

After 4-6 hours of transfection, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for 18-19 hours.[1]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

LPA-Stimulated DNA Synthesis (BrdU Incorporation) Assay

This assay measures the effect of this compound on cell proliferation by quantifying the incorporation of the thymidine analog BrdU into newly synthesized DNA.

Materials:

-

PC-3 cells

-

Lysophosphatidic acid (LPA)

-

This compound

-

BrdU Labeling Reagent

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (e.g., peroxidase-conjugated)

-

Substrate for peroxidase (e.g., TMB)

-

Stop solution

-

Microplate reader

Protocol:

-

Seed PC-3 cells in a 96-well plate and serum-starve for 24 hours to synchronize the cell cycle.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with 100 µM LPA in the continued presence of this compound.[1]

-

After 24 hours of stimulation, add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.

-

Remove the labeling medium and fix and denature the cellular DNA according to the manufacturer's protocol for the BrdU assay kit.

-

Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is directly proportional to the amount of DNA synthesis.

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

PC-3 cells

-

Matrigel-coated transwell inserts (e.g., 8 µm pore size)

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Protocol:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Harvest PC-3 cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts and allow them to air dry.

-

Count the number of stained, invaded cells in several fields of view under a microscope.

-

Compare the number of invaded cells in the this compound-treated groups to the control group.

Synthesis of this compound

A general synthetic scheme for CCG-1423 analogs has been reported.[5] The synthesis typically involves the coupling of a substituted aniline with a protected amino acid, followed by deprotection and a second amidation with a substituted benzoic acid. For the synthesis of the specific (R)-enantiomer, a chiral starting material or a chiral separation step would be required. A reported synthesis of the S-isomer of CCG-1423 involves a multi-step process starting from a chiral precursor.[6] Researchers should refer to the primary literature for detailed synthetic procedures.

Conclusion

This compound is a well-characterized and potent inhibitor of the RhoA/MRTF/SRF signaling pathway. Its specific mechanism of action, involving the inhibition of MRTF-A nuclear import, makes it an invaluable tool for dissecting the roles of this pathway in various physiological and pathological processes, including cancer progression, fibrosis, and metabolic disorders. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-CCG-1423: A Potent Inhibitor of Cancer Metastasis Targeting the RhoA-MKL1-SRF Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains the primary driver of cancer-related mortality, creating an urgent need for therapeutic agents that can effectively target the molecular machinery governing cancer cell dissemination. (R)-CCG-1423 has emerged as a promising small molecule inhibitor that demonstrates significant anti-metastatic properties by specifically targeting the RhoA-MKL1-SRF signaling pathway. This pathway is a critical regulator of gene transcription programs essential for cell migration, invasion, and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer metastasis, detailed experimental protocols for its evaluation, and a summary of its derivatives and clinical context.

Mechanism of Action: Disrupting the Metastatic Cascade at the Transcriptional Level

This compound exerts its anti-metastatic effects by inhibiting the transcriptional activity of the Serum Response Factor (SRF)[1][2]. SRF's activity is regulated by the co-activator Myocardin-Related Transcription Factor A (MKL1), whose nuclear translocation is dependent on RhoA-mediated actin polymerization[1][2].

The signaling cascade begins with the activation of RhoA, a small GTPase frequently overexpressed in various cancers. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MKL1 from its sequestration in the cytoplasm by G-actin, allowing it to translocate to the nucleus. In the nucleus, MKL1 binds to SRF, forming a complex that drives the transcription of genes crucial for metastasis, including those involved in cytoskeletal dynamics, cell adhesion, and migration[1][2][3].

This compound is believed to act downstream of RhoA, specifically by preventing the MKL1/SRF-dependent transcriptional activation[1][2]. Evidence suggests that it may interfere with the nuclear import of MKL1 or the recruitment of the transcriptional machinery by the MKL1/SRF complex[4].

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Quantifying spontaneous metastasis in a syngeneic mouse melanoma model using real time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CCG-1423 in Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to the scarring and hardening of tissues, ultimately causing organ dysfunction and failure. A key cellular player in fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for excessive ECM production. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrotic diseases. (R)-CCG-1423 has emerged as a valuable small molecule inhibitor in fibrosis research, primarily by targeting the signaling pathways that govern myofibroblast activation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical fibrosis models, complete with experimental protocols and quantitative data.

Mechanism of Action: Targeting the Rho/MRTF/SRF Pathway and Beyond

This compound is a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a central axis in the regulation of gene expression programs that drive myofibroblast differentiation and function.[1][2][3]

The Canonical Rho/MRTF/SRF Pathway:

The activation of this pathway is initiated by various profibrotic stimuli, including transforming growth factor-beta (TGF-β) and mechanical stress. These stimuli activate the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A (also known as MKL1) is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, liberates MRTF-A. Freed MRTF-A then translocates to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF-A/SRF complex binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of key fibrotic and cytoskeletal proteins, such as alpha-smooth muscle actin (α-SMA) and type I collagen (COL1A1).[3]

Inhibition by this compound:

This compound exerts its anti-fibrotic effects by directly interfering with this pathway. It has been shown to bind to the N-terminal basic domain of MRTF-A, which functions as a nuclear localization signal (NLS).[4] This binding event physically obstructs the interaction between MRTF-A and importin α/β1, the protein complex responsible for transporting MRTF-A into the nucleus.[4] By preventing the nuclear accumulation of MRTF-A, this compound effectively blocks the transcription of SRF-dependent pro-fibrotic genes.[4][5]

A Novel Target: Pirin

More recent research has identified an additional molecular target for the CCG-1423 series of compounds: Pirin.[6][7][8] Pirin is an iron-dependent nuclear protein that functions as a transcriptional co-regulator.[6] Studies have shown that CCG-1423 and its analogs can bind to Pirin, and modulation of Pirin levels affects MRTF-A nuclear localization and TGF-β-induced pro-fibrotic gene expression.[6] The exact mechanism by which Pirin influences the Rho/MRTF/SRF pathway is still under investigation, but it is suggested that Pirin may be part of a larger transcriptional complex involving MRTF-A and SRF.[6]

Data Presentation: Quantitative Effects of this compound and Analogs

The following tables summarize the quantitative data on the effects of this compound and its second-generation analogs, CCG-100602 and CCG-203971, in various in vitro and in vivo models of fibrosis.

Table 1: In Vitro Efficacy of CCG Compounds

| Compound | Assay | Cell Type | Treatment | IC₅₀ / Effect | Reference |

| This compound | Rho-pathway selective SRE-luciferase reporter | PC-3 | 24 h | 1.5 µM | [9] |

| α-SMA protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-1423 (1 and 3 µM) | Repressed expression | [3] | |

| Collagen I protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-1423 (1 and 3 µM) | Repressed expression | [3] | |

| ACTA2 mRNA expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-1423 | Significantly repressed | [3] | |

| COL1A1 mRNA expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-1423 | Significantly repressed | [3] | |

| CCG-100602 | α-SMA protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-100602 (17.5 and 25 µM) | Reduced to untreated levels | [3] |

| Collagen I protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-100602 (17.5 and 25 µM) | Reduced to untreated levels | [3] | |

| CCG-203971 | α-SMA protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-203971 (17.5 and 25 µM) | Reduced to untreated levels | [3] |

| Collagen I protein expression | Human colonic myofibroblasts (CCD-18co) | 1 ng/mL TGF-β + CCG-203971 (17.5 and 25 µM) | Reduced to untreated levels | [3] | |

| α-SMA protein expression (IC₅₀) | SSc patient-derived dermal fibroblasts | 72 h | ~3 µM | [3] |

Table 2: In Vivo Efficacy of CCG-1423 in a Bleomycin-Induced Pulmonary Fibrosis Model

| Animal Model | Treatment | Dosing Regimen | Readout | Result | Reference |

| C57BL/6 Mice | Myofibroblast-targeted nanoparticles containing CCG-1423 | 3 mg/kg CCG-1423 equivalent, intravenous injection | Lung Hydroxyproline Content | Reduction in fibrosis compared to controls | [10] |

| C57BL/6 Mice | Free CCG-1423 | 0.15 mg/kg, intraperitoneal injection, once daily for two weeks | Glucose tolerance and insulin levels in HFD-fed mice | Improved glucose tolerance and reduced insulin levels | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in fibrosis research involving this compound.

In Vitro Experimental Workflow

Immunofluorescence Staining for MRTF-A Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of MRTF-A in fibroblasts.

Materials:

-

Fibroblasts (e.g., NIH/3T3 or primary human lung fibroblasts)

-

Glass coverslips

-

Cell culture medium

-

TGF-β1 (recombinant human)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: anti-MRTF-A antibody (e.g., Santa Cruz Biotechnology, sc-21558, 1:50 dilution)[11]

-

Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 568 goat anti-rabbit IgG, 1:500 dilution)[11]

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed fibroblasts onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Serum Starvation: Once cells are attached, serum-starve them overnight in a low-serum medium (e.g., 0.5% FBS) to synchronize the cells.

-

Treatment:

-

Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL), for a specified time (e.g., 2 hours).[11]

-

-

Fixation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-MRTF-A primary antibody in the blocking buffer.

-

Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and MRTF-A (red) channels.

-

Quantify the nuclear to cytoplasmic fluorescence intensity ratio of MRTF-A to determine the extent of nuclear translocation.

-

Quantitative PCR (qPCR) for Fibrotic Gene Expression

Objective: To quantify the effect of this compound on the mRNA expression of key fibrotic genes, such as ACTA2 (α-SMA) and COL1A1.

Materials:

-

Treated fibroblast cell lysates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for target genes (ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH)

Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| ACTA2 | GTGTTGCCCCTGAAGAGCAT | GGCAGGAATGATTTGGAAAGG |

| COL1A1 | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Protocol:

-

RNA Extraction: Extract total RNA from the treated and control fibroblast samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.

-

Set up the reactions in a 96-well qPCR plate. Include no-template controls for each primer set.

-

-

qPCR Run:

-

Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.

-

In Vivo Experimental Workflow

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Myofibroblast-specific inhibition of the Rho kinase-MRTF-SRF pathway using nanotechnology for the prevention of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]

- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Immunofluorescence staining [bio-protocol.org]

Methodological & Application

(R)-CCG-1423: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CCG-1423 is a stereoisomer of the small molecule inhibitor CCG-1423, which targets the RhoA/Myocardin-Related Transcription Factor (MRTF-A)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of various cellular processes, including gene expression, cell migration, proliferation, and apoptosis.[1][2] Dysregulation of the RhoA pathway is implicated in various pathologies, particularly in cancer metastasis and fibrosis.[1][3] this compound serves as a valuable research tool for investigating the roles of the RhoA signaling cascade and as a potential lead compound for therapeutic development.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

CCG-1423 and its stereoisomers act downstream of RhoA GTPase.[4][6] The mechanism involves the inhibition of MRTF-A nuclear import, which in turn prevents its interaction with the transcription factor SRF.[2][7] This blockage of the MRTF-A/SRF transcriptional complex leads to the downregulation of target gene expression, thereby affecting various cellular functions.[4][8] It is noteworthy that the (S)-isomer of CCG-1423 has been reported to be more potent than the (R)-isomer in inhibiting MRTF-A-dependent cellular events.[1][2]

Signaling Pathway

Caption: The RhoA/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

| Assay Type | Cell Line | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |

| DNA Synthesis | PC-3 (Prostate Cancer) | Lysophosphatidic Acid (LPA) | < 1 µM | Potent inhibition of LPA-induced DNA synthesis. | [4] |

| Cell Growth | A375M2 & SK-Mel-147 (Melanoma, high RhoC) | LPA (30 µM) | 300 nM | Inhibition of cell growth. | [8] |

| Cell Growth | A375 & SK-Mel-28 (Melanoma, low RhoC) | LPA (30 µM) | 300 nM | Less active in inhibiting cell growth compared to high RhoC lines. | [4] |

| Apoptosis | A375M2 (Melanoma, high RhoC) | - | 3 µM | Selective stimulation of apoptosis. | [4][9] |

| Apoptosis | A375 (Parental Melanoma) | - | 3 µM | Less effect on apoptosis compared to A375M2. | [4] |

| Cell Invasion | PC-3 (Prostate Cancer) | - | 3 µM | ~90% inhibition of Rho-dependent invasion. | [10] |

| SRF-Luciferase Reporter | PC-3 | Gα13Q226L | 10 µM | Inhibition of SRE.L activation. | [6] |

| Angiogenesis (Cord Formation) | HmVEC | - | 1-5 µM | Dose-dependent inhibition of cord formation. | [11] |

| Fibrogenesis | Human Colonic Myofibroblasts | TGF-β | 17.5-25 µM | Repression of ACTA2 (α-SMA) transcription. | [3] |

Experimental Protocols

General Guidelines for this compound Preparation

This compound is typically soluble in DMSO to concentrations up to 100 mM. For cell-based assays, prepare a concentrated stock solution in sterile DMSO. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

SRF-Mediated Transcription Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of SRF, which is a downstream target of the RhoA pathway.

Materials:

-

PC-3 cells (or other suitable cell line)

-

Serum Response Element (SRE)-luciferase reporter plasmid (SRE.L)

-

Control reporter plasmid (e.g., pRL-TK Renilla luciferase)

-

Expression plasmid for a RhoA pathway activator (e.g., constitutively active Gα13Q226L)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed PC-3 cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the SRE.L reporter plasmid, the control pRL-TK plasmid, and the Gα13Q226L expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Serum Starvation: After 4-6 hours of transfection, replace the medium with serum-free medium.

-

Treatment: Add this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) to the cells.

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminometry: Measure both firefly (SRE.L) and Renilla (pRL-TK) luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity in vehicle-treated control cells.

Cell Proliferation Assay (WST-1 Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

A375M2 and A375 cells (or other relevant cell lines)

-

96-well plates

-

Laminin-coated plates (optional, can enhance attachment for some cell types)

-

Serum-free medium

-

LPA (Lysophosphatidic acid)

-

This compound

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Plate 2,000 cells per well in a 96-well plate.[8]

-

Cell Attachment: Allow cells to attach for 24 hours in their normal growth medium.

-

Treatment: Replace the medium with serum-free medium containing 30 µM LPA with or without various concentrations of this compound (e.g., 300 nM).[8]

-

Incubation: Incubate the cells for a specified period (e.g., 8 days). Refresh the medium with LPA and this compound every 3-4 days.[8]

-

WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Background-subtract the absorbance readings and express the data as a percentage of the vehicle-treated control.

Cell Invasion Assay (Matrigel Invasion Assay)

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

-

PC-3 cells

-

Matrigel-coated invasion chambers (e.g., Boyden chambers with 8 µm pore size)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Cell stain (e.g., Crystal Violet or Diff-Quik)

-

Microscope

Protocol:

-

Chamber Rehydration: Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Cell Preparation: Harvest PC-3 cells and resuspend them in serum-free medium containing different concentrations of this compound (e.g., 1-10 µM) or vehicle.

-

Cell Seeding: Add the cell suspension to the upper chamber of the inserts.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the chambers for 24-48 hours at 37°C.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Cell Counting: Count the number of stained, invaded cells in several microscopic fields per insert.

-

Data Analysis: Express the results as the average number of invaded cells per field or as a percentage of the vehicle-treated control.

Caption: Workflow for a Matrigel cell invasion assay.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Materials:

-

A375M2 and A375 cells

-

This compound

-

Caspase-3 activity assay kit (fluorometric or colorimetric)

-

Plate reader (fluorometer or spectrophotometer)

Protocol:

-

Cell Seeding: Seed cells in a suitable plate format (e.g., 6-well or 96-well) and allow them to attach.

-

Treatment: Treat the cells with this compound (e.g., 3 µM) or vehicle for a specified duration (e.g., 25 hours).[9]

-

Cell Lysis: Harvest and lyse the cells according to the protocol provided with the caspase-3 activity assay kit.

-

Assay Reaction: Add the caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Normalize the caspase-3 activity to the total protein concentration of each sample. Express the results as fold-change relative to the vehicle-treated control.

Conclusion

This compound is a specific inhibitor of the RhoA/MRTF-A/SRF signaling pathway, making it a critical tool for studying the roles of this pathway in cancer, fibrosis, and other diseases. The protocols outlined above provide a framework for investigating the effects of this compound on key cellular processes. Researchers should optimize these protocols for their specific cell types and experimental conditions.

References

- 1. apexbt.com [apexbt.com]

- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling | Semantic Scholar [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Rho/SRF Pathway Inhibitor, CCG-1423 [sigmaaldrich.com]

- 11. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: (R)-CCG-1423 for Cell Migration Assays

Introduction

(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the RhoA/C-mediated signaling pathway. It serves as a critical tool for researchers studying cellular processes governed by the Rho GTPase family, particularly cell migration, invasion, and cytoskeletal dynamics. Cell migration is a fundamental process implicated in various physiological and pathological conditions, including cancer metastasis, angiogenesis, and fibrosis. This compound provides a means to dissect the molecular mechanisms underlying these events.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the transcriptional activation mediated by the Myocardin-Related Transcription Factor (MRTF), also known as Megakaryoblastic Leukemia 1 (MKL1), and the Serum Response Factor (SRF). The canonical Rho signaling pathway involves the activation of RhoA or RhoC, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MKL1 from its association with G-actin, allowing it to translocate to the nucleus.[1][2] In the nucleus, MKL1 acts as a coactivator for SRF, driving the transcription of genes essential for cell motility, adhesion, and cytoskeletal organization.[2][3][4]

This compound disrupts this cascade downstream of Rho activation. It has been shown to prevent the nuclear import of MKL1, thereby inhibiting the MKL1/SRF-mediated transcription of target genes.[4][5] This targeted inhibition allows for the specific investigation of the MKL1/SRF axis in cell migration without directly interfering with other Rho-mediated functions like ROCK kinase activity. The S-isomer of CCG-1423 has been reported to be modestly but significantly more potent in inhibiting MRTF-A/MKL1 nuclear import and cell migration compared to the R-isomer.[5]

Data Presentation: Effective Concentrations of this compound in Migration and Invasion Assays

The optimal concentration of this compound is cell-type dependent and should be determined empirically. The following table summarizes concentrations used in published studies. A preliminary dose-response experiment is recommended to identify the IC50 for migration inhibition in the specific cell line of interest.

| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| PC-3 (Prostate Cancer) | Matrigel Invasion | 3 µM | Not Specified | ~90% inhibition of Rho-dependent invasion. | |

| PC-3 (Prostate Cancer) | Matrigel Invasion | 10 µM | 24 hours | 71% inhibition of invasion. | [6] |

| PC-3 (Prostate Cancer) | DNA Synthesis (LPA-stimulated) | < 1 µM - 3 µM | Not Specified | Potent inhibition, completely suppressed at 3 µM. | [1][3] |

| HmVEC (Endothelial Cells) | Random Migration (VEGF-stimulated) | 5 µM | Serum-starved overnight, then 2 hours | Dramatic reduction in both basal and VEGF-induced migration. | [4] |

| HmVEC (Endothelial Cells) | Cord Formation | 1 µM - 5 µM | Not Specified | Significant, dose-dependent inhibition starting at 1 µM. | [4] |

| A375M2, SK-Mel-147 (Melanoma) | Cell Growth | Nanomolar range (≤300 nM) | 8 days | Inhibition of proliferation in RhoC-overexpressing cells. | [3][7] |

| Human Skin Fibroblasts | Cell Migration | 5 µM - 10 µM | Not Specified | Inhibition of cell migration. | [5] |

| B16F10 (Melanoma) | Cell Migration | 5 µM - 10 µM | Not Specified | Inhibition of cell migration. | [5] |

Experimental Protocols

Protocol 1: Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a microporous membrane.

Materials:

-

24-well plate with Transwell inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells)[8]

-

Cell culture medium (serum-free for starvation, and with chemoattractant, e.g., 10% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet in methanol)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in serum-free medium to a final concentration of 1 x 10^6 cells/mL.[9]

-

Pre-incubation with Inhibitor: Add this compound (e.g., 1-10 µM) or vehicle control (DMSO) to the cell suspension. Incubate for 30-60 minutes at 37°C.

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (typically 4-24 hours).

-

Cell Removal and Fixation:

-

Carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface by immersing the inserts in fixation solution for 20 minutes.

-

-

Staining and Visualization:

-

Wash the inserts with PBS.

-

Stain the migrated cells by placing the inserts in staining solution for 15-30 minutes.

-

Wash the inserts again with water and allow them to air dry.

-

-

Quantification:

-

Image the stained membrane using a microscope.

-

Count the number of migrated cells in several representative fields for each insert. Alternatively, destain the cells with a solvent (e.g., 10% acetic acid) and measure the absorbance using a plate reader.

-

Protocol 2: Wound Healing (Scratch) Assay

This assay measures collective cell migration into a created gap on a confluent monolayer.

Materials:

-

6-well or 12-well plates

-

p200 pipette tip or a dedicated wound-making tool[10]

-

Cell culture medium (low serum, e.g., 1% FBS, to minimize proliferation)

-

This compound (stock solution in DMSO)

-

PBS

-

Microscope with a camera (time-lapse microscopy is ideal)[9]

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

Monolayer Formation: Grow cells until they reach 100% confluency.

-

Creating the Wound:

-

Aspirate the medium and gently wash the monolayer with PBS.

-

Create a linear scratch in the monolayer using a sterile p200 pipette tip.[9] Ensure the scratch width is consistent across all wells.

-

Wash again with PBS to remove dislodged cells.

-

-

Inhibitor Treatment:

-

Aspirate the PBS and add fresh low-serum medium containing the desired concentration of this compound or vehicle control (DMSO).

-

-

Image Acquisition:

-

Immediately place the plate on a microscope and acquire the initial image (T=0) of the wound. Mark the position for subsequent imaging.

-

Acquire images at regular intervals (e.g., every 4, 8, 12, 24 hours) until the wound in the control well is nearly closed.

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial area at T=0.

-

Compare the rate of wound closure between this compound-treated and control groups.

-

Mandatory Visualization

Caption: Signaling pathway inhibited by this compound.

Caption: Experimental workflow for a Transwell Migration Assay.

Caption: Experimental workflow for a Wound Healing (Scratch) Assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

Application Notes: (R)-CCG-1423 Treatment of PC-3 Prostate Cancer Cells

Introduction

(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the RhoA/C-mediated gene transcription pathway.[1][2] This pathway, involving the transcriptional co-activator megakaryoblastic leukemia 1 (MKL1) and the serum response factor (SRF), is implicated in the progression and metastasis of various cancers, including prostate cancer.[1][3] In PC-3 prostate cancer cells, a line derived from a bone metastasis, the Rho pathway is a key driver of invasive behavior.[1][3] this compound acts downstream of RhoA and RhoC, targeting the MKL1/SRF-dependent transcriptional activation to inhibit cancer cell functions like proliferation, survival, and invasion.[3][4] These notes provide detailed protocols and quantitative data for the application of this compound in PC-3 cell-based assays.

Mechanism of Action

Lysophosphatidic acid (LPA) and other mitogens can activate G protein-coupled receptors (GPCRs), leading to the activation of Gα12/13 proteins.[2][4] This in turn activates RhoA and RhoC GTPases. Activated Rho stimulates the polymerization of actin, which releases the transcriptional co-activator MKL1 (also known as MRTF-A) to translocate to the nucleus. In the nucleus, MKL1 complexes with SRF to drive the transcription of genes associated with cell proliferation, migration, and invasion.[3] this compound disrupts this cascade by inhibiting the transcriptional activity of the MKL1/SRF complex.[3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for (R)-CCG-1423 in A375M2 Melanoma Cells

These application notes provide a comprehensive overview of the use of (R)-CCG-1423, a potent small-molecule inhibitor of the RhoA/MKL1/SRF signaling pathway, in the context of A375M2 melanoma cells. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metastatic melanoma.

Introduction

This compound is a valuable chemical probe for studying the Rho-associated protein kinase (ROCK) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, migration, and invasion. The A375M2 cell line, a highly metastatic derivative of the A375 human melanoma cell line, is characterized by overexpression of RhoC and serves as a relevant in vitro model for studying metastatic melanoma.[1] this compound has been shown to selectively inhibit the growth and induce apoptosis in RhoC-overexpressing melanoma cell lines like A375M2, making it a promising compound for further investigation.[1][2][3]

Mechanism of Action

This compound acts downstream of RhoA and RhoC GTPases, targeting the transcriptional activity of the Serum Response Factor (SRF) and its coactivator, Myocardin-Related Transcription Factor (MRTF), also known as Megakaryoblastic Leukemia 1 (MKL1).[1][3][4] The activation of the Rho/MKL1/SRF pathway is a key driver of gene expression programs that promote cancer cell motility and proliferation.[4][5] By inhibiting MKL1/SRF-dependent transcription, this compound effectively disrupts these oncogenic processes.[1][3]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on A375M2 melanoma cells.

| Cell Line | Parameter | Value | Reference |

| A375M2 | IC50 (Growth Inhibition) | Nanomolar range | [1] |

| A375M2 | Apoptosis Induction (vs. A375 parental) | Selective stimulation | [1][2][3] |

Table 1: In Vitro Efficacy of this compound on A375M2 Cells

| Assay | Cell Line | Treatment | Duration | Result | Reference |

| Caspase-3 Activity | A375M2 | 3 µM this compound | 25 hours | Increased activity | [3] |

Table 2: Pro-Apoptotic Effects of this compound

Experimental Protocols

Cell Culture

A375M2 Cell Line Maintenance:

-

Culture A375M2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

Cell Viability Assay

Protocol:

-

Seed A375M2 cells in a 96-well plate at a density of 5,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.

-

Assess cell viability using a standard MTT or WST-1 assay according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Caspase-3 Activity)

Protocol:

-

Seed A375M2 and A375 parental cells in a 96-well plate.

-